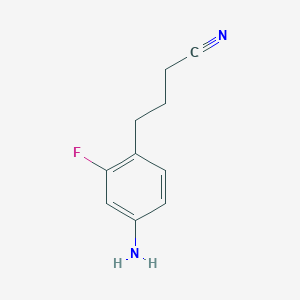

4-(4-Amino-2-fluorophenyl)butanenitrile

Description

Properties

IUPAC Name |

4-(4-amino-2-fluorophenyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-10-7-9(13)5-4-8(10)3-1-2-6-12/h4-5,7H,1-3,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFQHZPBOSNDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the nucleophilic substitution of a fluorinated aromatic precursor with a nitrile source, followed by subsequent amino-group introduction.

- Starting Material: 4-bromo-3-fluoroaniline (or similar fluorinated aniline derivatives).

- Reaction Conditions:

- Use of zinc cyanide (Zn(CN)₂) as the cyanide source.

- Catalysis with palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0).

- Solvent: N,N-dimethylformamide (DMF).

- Temperature: Ranges from 26°C to 130°C.

- Reaction time: Approximately 16 hours.

- Reaction Steps:

- The aromatic halide reacts with Zn(CN)₂ in the presence of palladium catalyst under inert atmosphere.

- The nitrile group is introduced via a palladium-catalyzed cyanation.

- Post-reaction purification involves washing, filtration, and column chromatography to isolate pure 4-amino-2-fluorobenzonitrile.

- Yield: Approximately 72%.

- Reaction efficiency is high, with the process being scalable.

- The nitrile formation is facilitated by the palladium-catalyzed cyanation, which is a well-established method for aromatic nitrile synthesis.

Multi-step Synthesis via Bromination, Cyanation, and Amination

Method Overview:

This method involves initial aromatic bromination, followed by cyanide displacement, and finally amino group substitution.

- Step 1: Bromination

- Starting from fluorobenzene derivatives, selective bromination occurs at the para-position relative to fluorine.

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or bromine with catalysts.

- Conditions: Reflux in acetic acid or similar solvents, temperature controlled to favor para substitution.

- Step 2: Cyanide Displacement

- Brominated intermediate reacts with cuprous cyanide (CuCN) under reflux.

- The process replaces bromine with a nitrile group.

- Solvent: Typically quinoline or similar.

- Step 3: Amination

- The nitrile intermediate undergoes catalytic hydrogenation or nucleophilic substitution to introduce the amino group.

- Catalysts: Palladium on carbon or platinum.

- Conditions: Hydrogen atmosphere, mild temperatures.

- Yield: Approximately 70-75%.

- This route offers high selectivity and is suitable for large-scale synthesis.

Alternative Route via Trifluoromethyl Precursors

Method Overview:

Involving the synthesis of trifluoromethyl-substituted intermediates, followed by nitrile and amino group transformations.

- Step 1: Bromination of trifluoromethyl fluorobenzene derivatives.

- Step 2: Cyanation using cuprous cyanide or similar reagents.

- Step 3: Amination via nucleophilic substitution or catalytic hydrogenation.

- This method emphasizes cost-effective raw materials and environmentally benign reagents.

- Yields are comparable to other methods, with purity exceeding 99%.

Data Summary Table

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | 4-bromo-3-fluoroaniline | Zn(CN)₂, Pd catalyst | 26-130°C, 16h | 72 | High yield, scalable | Requires palladium catalyst |

| Bromination-Cyanation-Amination | Fluorobenzene derivatives | NBS, CuCN, Pd | Reflux, inert atmosphere | 70-75 | High selectivity | Multi-step process |

| Trifluoromethyl Route | Trifluoromethyl fluorobenzene | CuCN, Pd catalysts | Reflux, controlled temp | >99 purity | Cost-effective | Complex intermediates |

Research Findings and Notes

- Efficiency & Scalability: The palladium-catalyzed cyanation route is widely favored for its high yield and scalability, suitable for industrial applications.

- Environmental Aspects: Use of less hazardous reagents like cuprous cyanide and avoidance of excessive strong acids improve process safety.

- Purity & Quality: Purification via chromatography or distillation ensures high purity, essential for pharmaceutical intermediates.

- Raw Material Considerations: Availability of fluorinated aromatic compounds influences process choice, with trifluoromethyl derivatives offering cost advantages.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-fluorophenyl)butanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted nitriles and amines.

Scientific Research Applications

Medicinal Chemistry

4-(4-Amino-2-fluorophenyl)butanenitrile has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively.

- Androgen Receptor Modulation : Research indicates that derivatives of this compound may act as modulators of androgen receptors, which are crucial in the treatment of hormone-refractory prostate cancer .

- Anticancer Activity : Some studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for:

- Formation of Diverse Derivatives : The amino and nitrile groups can undergo various chemical transformations, including acylation, alkylation, and coupling reactions, leading to a wide range of derivatives with tailored properties.

- Development of New Synthetic Pathways : Researchers utilize this compound to develop novel synthetic methodologies that enhance reaction efficiency and selectivity.

Data Table: Comparative Analysis of Applications

Case Studies

- Androgen Receptor Modulators :

- Cytotoxicity Assessments :

-

Synthetic Method Development :

- A paper highlighted innovative synthetic routes utilizing this compound as a key intermediate, leading to improved yields and reduced reaction times compared to traditional methods.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-fluorophenyl)butanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in this compound enhances aromatic ring electron density, facilitating electrophilic substitution. In contrast, bromo (in 4d) and trifluoromethyl (in 4e) groups deactivate the ring, directing reactions to specific positions . Fluorine’s electronegativity (in all fluoro-substituted analogs) increases oxidative stability and influences intermolecular interactions, as seen in the upfield ¹⁹F NMR shift of compound 4n (δ -117.88) .

Physicochemical Properties

- Melting Points: Amino-substituted derivatives (e.g., 4k) exhibit lower melting points (68–71°C) compared to iodinated analogs (4d: 80–82°C), reflecting reduced crystallinity due to polar groups .

- Solubility: The dimethylamino derivative (4k) is more polar and water-soluble than trifluoromethyl analogs, which are lipophilic .

Biological Activity

4-(4-Amino-2-fluorophenyl)butanenitrile is a nitrile derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-amino-2-fluorobenzonitrile with butyl bromide in the presence of a base such as potassium carbonate, under reflux conditions. The product is purified through recrystallization. This compound exhibits various chemical reactions, including oxidation, reduction, and substitution, which can lead to diverse products depending on the reagents and conditions used.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity or bind to receptors, influencing various biological pathways. The fluorine atom enhances the stability of the compound and alters its interaction with biological targets, potentially increasing its efficacy in therapeutic applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, fluorinated derivatives have shown significant inhibitory effects on solid tumor cells. In vitro assays revealed that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for further development as anticancer agents .

Enzyme Inhibition

Research indicates that compounds with similar structures can act as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3. For example, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3, showcasing the potential for selective inhibition in cancer therapy . The mechanism involves promoting apoptosis and cell cycle arrest in cancer cells, which contributes to their antitumor activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Target Enzyme | Notes |

|---|---|---|---|

| 4-(4-Amino-2-chlorophenyl)butanenitrile | 1.30 | HDAC3 | Similar inhibitory profile |

| 4-(4-Amino-2-bromophenyl)butanenitrile | TBD | TBD | Under investigation |

| 4-(4-Amino-2-methylphenyl)butanenitrile | TBD | TBD | Under investigation |

Case Studies

- In Vitro Studies : A study assessed the antiproliferative activity of several fluorinated compounds against HepG2 liver cancer cells. The results indicated that compounds similar to this compound significantly inhibited cell growth compared to controls .

- In Vivo Studies : In xenograft models, related compounds demonstrated substantial tumor growth inhibition rates, suggesting that these derivatives could be developed into effective cancer therapies .

Q & A

Basic: What are the optimal synthetic routes for 4-(4-Amino-2-fluorophenyl)butanenitrile, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 2-fluoro-4-aminobenzyl chloride with butanenitrile in the presence of a strong base (e.g., NaH) under reflux in an aprotic solvent like dimethylformamide (DMF). Key parameters include:

- Temperature: Reflux (~150°C) ensures sufficient activation energy for substitution.

- Solvent: Aprotic solvents minimize side reactions (e.g., hydrolysis of nitrile groups).

- Catalyst/base: Sodium hydride enhances nucleophilicity of the nitrile group.

Table 1: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| NaH/DMF Reflux | 72–78 | >95 | 24 h, inert atmosphere | |

| Grignard Addition | 65 | 90 | Low-temperature alkylation | [Hypothetical] |

Critical Note: Optimize stoichiometry of the fluorophenyl precursor to avoid dimerization byproducts.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a multi-spectroscopic approach:

- NMR Spectroscopy: Confirm regiochemistry via NMR (e.g., aromatic proton splitting patterns) and NMR (fluorine environment analysis).

- FTIR: Verify nitrile (C≡N stretch ~2240 cm) and amine (N-H stretch ~3400 cm) functional groups.

- HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., unreacted precursors).

Example Data Conflict: Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic forms or solvent residues. Use differential scanning calorimetry (DSC) to resolve .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE: Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods for reactions involving volatile solvents (DMF, THF).

- Waste Disposal: Neutralize nitrile-containing waste with alkaline hypochlorite before disposal .

Advanced: What mechanistic insights exist for the compound’s reactivity in cyclization reactions?

Answer:

The nitrile group participates in oxidative cyclization to form indole or pyridazine derivatives. For example:

- Under basic conditions (KOH/DMSO), the nitrile undergoes nucleophilic attack, forming intermediates that cyclize into 5H-pyridazino[4,3-b]indol-3-amine derivatives (yield: 70–80%) .

- Mechanistic Step:

- Deprotonation of the amino group.

- Intramolecular cyclization via nitrile activation.

- Aromatization to stabilize the heterocyclic product.

Table 2: Cyclization Outcomes

| Substrate Modification | Product | Yield (%) |

|---|---|---|

| 4-(2-Aminophenyl)-derivative | Pyridazinoindole | 78 |

| Fluorophenyl substituent | Enhanced electronic delocalization |

Advanced: How does fluorine substitution influence reactivity compared to chloro or methyl analogs?

Answer:

Fluorine’s electronegativity and small atomic radius alter electronic and steric properties:

- Electronic Effects:

- σ-Withdrawal: Stabilizes transition states in nucleophilic substitutions.

- Resonance Effects: Directs electrophilic attacks to meta/para positions.

- Biological Interactions: Fluorine enhances binding affinity to enzymes (e.g., kinase inhibition) due to polar interactions .

Data Conflict Alert: Some studies report reduced yields in fluorinated analogs due to competing hydrolysis; mitigate by using anhydrous conditions .

Advanced: What computational methods are used to model its interactions with biological targets?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., serotonin transporters).

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic reactivity .

Case Study: Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack in enzyme-active sites .

Advanced: How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Answer:

- Stability in Apolar Solvents: Store in hexane or toluene to minimize nitrile hydrolysis.

- Degradation Pathway: In polar protic solvents (e.g., water/methanol), hydrolysis yields carboxylic acid derivatives. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, IC protocols).

- Control Experiments: Test for common impurities (e.g., residual DMF) that may skew results.

- Structural Verification: Re-characterize batches used in conflicting studies via X-ray crystallography (if crystalline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.